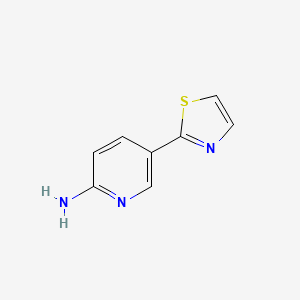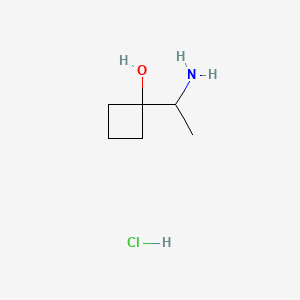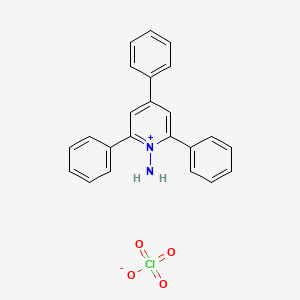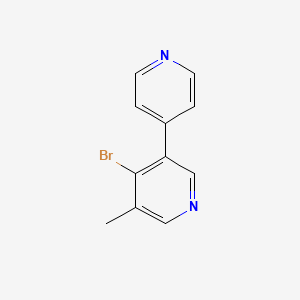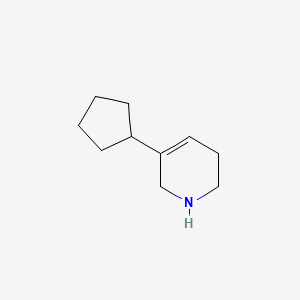
5-Cyclopentyl-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-1,2,3,6-tetrahydropyridine can be achieved through various methods. One common approach involves the use of Bronsted acidic ionic liquids as catalysts. For instance, 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride has been used to synthesize tetrahydropyridine derivatives . The reaction typically involves the cyclization of appropriate precursors under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the selection of cost-effective and environmentally friendly catalysts is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopentyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce more saturated tetrahydropyridine compounds .
Aplicaciones Científicas De Investigación
5-Cyclopentyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-Cyclopentyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as monoamine oxidase, thereby affecting neurotransmitter levels and exhibiting neuroprotective effects . The compound’s structure allows it to bind to active sites of target proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
Uniqueness
5-Cyclopentyl-1,2,3,6-tetrahydropyridine is unique due to the presence of a cyclopentyl group, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H17N |
|---|---|
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
5-cyclopentyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C10H17N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h6,9,11H,1-5,7-8H2 |
Clave InChI |
JWAOBDCSVBHGTE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


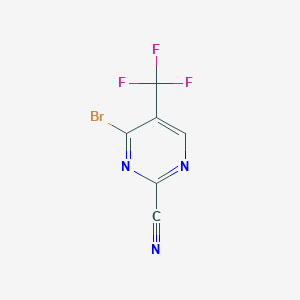
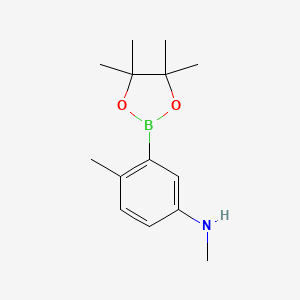
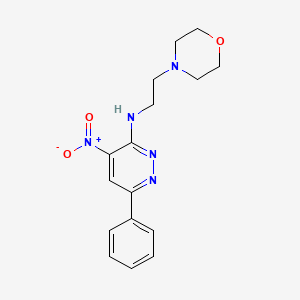
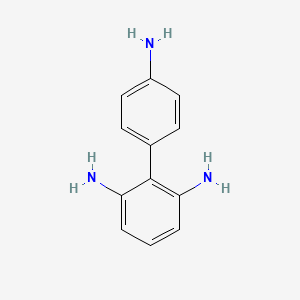
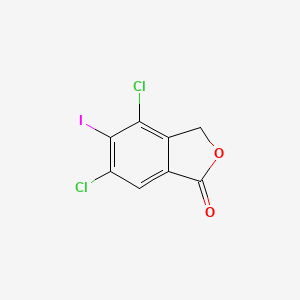
![3-[2-Chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13889097.png)
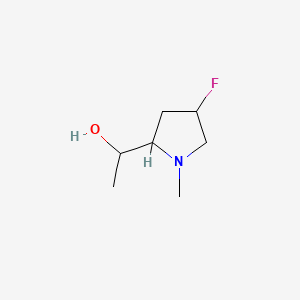
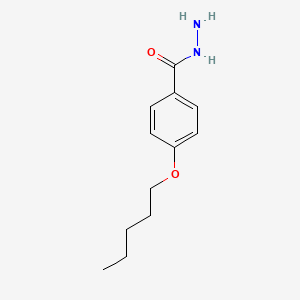
![N-cyclohexylcyclohexanamine;4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid](/img/structure/B13889125.png)
![1-(2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methyl-butan-1-one](/img/structure/B13889127.png)
